1,4-Dimethyl(~2~H_4_)benzene
Overview
Description
The compound 1,4-Dimethyl(~2~H_4_)benzene is a derivative of benzene where two hydrogen atoms are replaced by methyl groups and four hydrogen atoms are isotopically labeled with deuterium. This compound is related to various research areas, including the study of molecular structures, hydrogen bonding, and chemical reactions involving benzene derivatives.
Synthesis Analysis
The synthesis of benzene derivatives often involves substituting hydrogen atoms with other functional groups or atoms. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate demonstrates the complexity of such processes, involving multiple steps and the formation of dimer structures . Similarly, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate involves intricate steps, as evidenced by the detailed crystallographic data provided .
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of various benzene derivatives, revealing details such as space groups, lattice parameters, and hydrogen bonding interactions . For example, the crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate shows the formation of a two-dimensional supramolecular layer via intermolecular hydrogen bonding .
Chemical Reactions Analysis
Benzene and its derivatives undergo a variety of chemical reactions. The study of H-atom abstraction from selected C-H bonds in different compounds, including benzene derivatives, provides insight into the reactivity of these molecules . The formation of products such as benzene from the reaction of OH radicals with 1,4-cyclohexadiene indicates the specificity of H-atom abstraction at certain positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The polarizability of intramolecular hydrogen bonds, as observed in the IR spectrum of certain crystals, affects the physical properties of these compounds . Additionally, the non-linear optical (NLO) properties of benzene derivatives, such as those of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate, are significant for potential applications in NLO devices .
Scientific Research Applications
Organometallic Chemistry and Catalysis
1,4-Dimethyl-2,5-di(phosphinyl)benzene was prepared in high yield and used to form gold(I) complexes, demonstrating its potential in the synthesis of novel organometallic compounds with interesting structural features and catalytic properties (Reiter, Nogai, & Schmidbaur, 2005).
Material Science and Polymer Chemistry
A novel dicyanate ester based on 1,4-bis(3,5-dimethyl-4-cyanatobenzyl)benzene showed lower dielectric constants and water absorption compared to conventional bisphenol A dicyanate resin, indicating its potential in advanced composite materials with superior performance (Zhang, Yu, Wang, Wang, & Jiao, 2011).
Supramolecular Chemistry
The structure and supramolecular architecture of Schiff base derivatives of 1,4-dimethyl-2-(4-(methylsulfonyl)styryl)benzene were explored, highlighting the role of weak interactions in stabilizing crystal structures and potentially influencing the properties of materials for applications in molecular recognition and assembly (Qian, Chen, Cui, & Zhu, 2012).
Organic Synthesis
Research on the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl demonstrated an effective method for producing substituted 1,2-bis(trimethylsilyl)benzenes, which are valuable intermediates in organic synthesis (Kitamura, Gondo, & Katagiri, 2013).
Photovoltaic Devices
A study on main-chain fullerene polymers, which incorporate a high fraction of fullerene into their backbone, suggested that these novel macromolecules could be promising materials for photovoltaic applications due to their unique electronic activity and solid-state behavior (Hiorns, Cloutet, Ibarboure, Vignau, Lemaitre, Guillerez, Absalon, & Cramail, 2009).
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583834 | |
Record name | 1,4-Dimethyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl(~2~H_4_)benzene | |
CAS RN |
16034-43-8 | |
Record name | 1,4-Dimethyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16034-43-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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